Metaproterenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Orciprenaline can be synthesized through several chemical routes. One common method involves the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form the corresponding Schiff base, which is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then subjected to sulfonation to yield orciprenaline sulfate .
Industrial Production Methods: Industrial production of orciprenaline typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Orciprenaline undergoes several types of chemical reactions, including:
Oxidation: Orciprenaline can be oxidized to form quinones, which are compounds with a six-membered ring containing two ketone groups.
Reduction: The reduction of orciprenaline typically involves the conversion of the Schiff base intermediate to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of orciprenaline.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine form of orciprenaline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Orciprenaline has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on smooth muscle relaxation and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating asthma, bronchospasm, and COPD. It is also used in research on drug delivery systems and pharmacokinetics.
Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies
Mechanism of Action
Orciprenaline exerts its effects by stimulating the beta-2 adrenergic receptors expressed in the lungs, uterus, and vasculature supplying skeletal muscles. This stimulation leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .
Comparison with Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilator effects but less selectivity for beta-2 receptors.
Albuterol (Salbutamol): A selective beta-2 adrenergic agonist with a longer duration of action and fewer cardiovascular side effects.
Terbutaline: Another selective beta-2 adrenergic agonist with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Orciprenaline: Orciprenaline is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal effects on alpha-adrenergic receptors. This selectivity makes it a valuable therapeutic agent for respiratory conditions with a favorable safety profile .
Properties
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOINURANNBYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048529 | |
Record name | Metaproterenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Orciprenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.7mg/L, 6.92e+00 g/L | |
Record name | Orciprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Orciprenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orciprenaline stimulates the β2-adrenergic receptor expressed in the lungs, uterus, and vasculature supplying skeletal muscles by acting as a moderately selective agonist. It exerts minimal or no effect on alpha-adrenergic receptors. Intracellularly, the actions of orciprenaline are mediated by cAMP, the production of which is augmented by beta stimulation. The drug is believed to work by activating adenylate cyclase, the enzyme responsible for producing the cellular mediator cAMP. | |
Record name | Orciprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
586-06-1 | |
Record name | Metaproterenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orciprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |
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Record name | Orciprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00816 | |
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Record name | metaproterenol | |
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Record name | Metaproterenol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Orciprenaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |
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Record name | METAPROTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |
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Record name | Orciprenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
Record name | Orciprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Orciprenaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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